2-Methyl-5-(tributylstannyl)-1,3-oxazole
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Overview
Description
2-Methyl-5-(tributylstannyl)-1,3-oxazole is an organotin compound that features a 1,3-oxazole ring substituted with a methyl group at the 2-position and a tributylstannyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)-1,3-oxazole typically involves the stannylation of a suitable oxazole precursor. One common method is the Stille coupling reaction, where a halogenated oxazole reacts with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(tributylstannyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound is often used in Stille coupling reactions to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Bases: Such as cesium carbonate or potassium carbonate.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new organic molecule with a carbon-carbon bond formed between the oxazole ring and another organic moiety.
Scientific Research Applications
2-Methyl-5-(tributylstannyl)-1,3-oxazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Environmental Chemistry: Studied for its interactions with various environmental pollutants and its potential use in remediation processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(tributylstannyl)-1,3-oxazole in chemical reactions typically involves the activation of the stannyl group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in a Stille coupling reaction, the palladium catalyst activates the stannyl group, allowing it to react with an organic halide to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Methyl-4-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts different chemical properties compared to pyridine-based compounds. The oxazole ring can participate in different types of reactions and has different electronic properties, making it a valuable building block in organic synthesis.
Properties
IUPAC Name |
tributyl-(2-methyl-1,3-oxazol-5-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGXOFVBHNVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447763-78-1 |
Source
|
Record name | 2-methyl-5-(tributylstannyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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